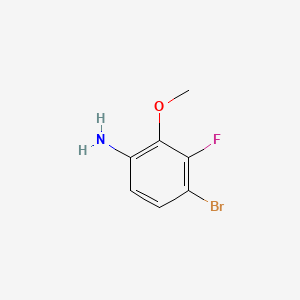
4-Bromo-3-fluoro-2-méthoxyaniline
Vue d'ensemble
Description
4-Bromo-3-fluoro-2-methoxyaniline is a chemical compound used as a reagent in the synthesis of various inhibitors . It has a molecular weight of 202.05 .
Synthesis Analysis
This compound can be synthesized from 2-Nitroaniline using a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C . Other methods of synthesis involve reactions of secondary amines .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-fluoro-2-methoxyaniline consists of a bromine atom, a fluorine atom, and a methoxy group attached to an aniline .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors . It also participates in various chemical reactions involving palladium-catalyzed methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluoro-2-methoxyaniline include a molecular weight of 202.05 . More specific properties like melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Pharmacologie
4-Bromo-3-fluoro-2-méthoxyaniline: est utilisé dans la recherche pharmacologique comme précurseur pour la synthèse de molécules complexes. Il sert de brique élémentaire dans le développement des inhibiteurs de la kinase du lymphome anaplasique (ALK) , qui sont essentiels dans le traitement de certains types de cancer. Son rôle dans la création des inhibiteurs de la kinase Rho souligne également son potentiel dans le développement de médicaments thérapeutiques .
Science des matériaux
En science des matériaux, ce composé est exploré pour son utilisation potentielle dans la création de nouveaux matériaux aux propriétés uniques. Son incorporation dans les polymères et les revêtements pourrait conduire à des avancées dans le développement de matériaux haute performance avec une durabilité et une résistance améliorées aux facteurs environnementaux .
Synthèse chimique
This compound: est un réactif précieux en synthèse organique. Il est impliqué dans la formation des amines aryles par des réactions d'amination catalysées au palladium, qui sont fondamentales dans la synthèse d'une large gamme de composés organiques .
Agriculture
Dans le secteur agricole, des recherches sont en cours pour explorer l'utilisation de ce composé dans la synthèse des produits agrochimiques. Ses dérivés pourraient potentiellement être utilisés pour créer de nouveaux pesticides et herbicides, contribuant ainsi à des stratégies de protection des cultures plus efficaces .
Science de l'environnement
Les scientifiques de l'environnement s'intéressent au comportement du composé et à son impact sur les écosystèmes. Il pourrait être utilisé comme traceur ou marqueur dans la surveillance environnementale, aidant à suivre les sources de pollution et à comprendre les processus chimiques dans les milieux naturels .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme composé standard ou de référence dans diverses techniques analytiques. Sa structure et ses propriétés bien définies le rendent adapté à l'étalonnage et au développement de méthodes en chromatographie liquide haute performance (HPLC) et dans d'autres méthodes analytiques .
Applications industrielles
Sur le plan industriel, ce composé trouve des applications dans la synthèse de colorants, de pigments et de produits chimiques pour le caoutchouc. Son rôle dans la création d'intermédiaires pour les colorants industriels et les pigments est particulièrement important, car il contribue à la production de matériaux aux propriétés colorées souhaitées .
Recherche et développement
Enfin, This compound est largement utilisé dans la recherche scientifique et le développement. Il est une substance clé dans la fabrication d'autres produits chimiques et dans la réalisation d'expériences de laboratoire pour découvrir de nouvelles réactions et synthétiser de nouveaux composés .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of potent inhibitors for various kinases , suggesting that 4-Bromo-3-fluoro-2-methoxyaniline may also interact with similar targets.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-fluoro-2-methoxyaniline could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . .
Analyse Biochimique
Biochemical Properties
4-Bromo-3-fluoro-2-methoxyaniline plays a significant role in biochemical reactions, particularly in the synthesis of various inhibitors. It is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent anaplastic lymphoma kinase (ALK) inhibitors . Additionally, it is involved in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors . These interactions highlight the compound’s importance in modulating enzyme activity and protein interactions.
Cellular Effects
4-Bromo-3-fluoro-2-methoxyaniline has notable effects on various cell types and cellular processes. It influences cell function by interacting with key signaling pathways and altering gene expression. For instance, its role in inhibiting ALK and Rho kinase suggests that it can modulate cell signaling pathways involved in cell proliferation, differentiation, and apoptosis . These effects can lead to changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-fluoro-2-methoxyaniline involves its binding interactions with specific biomolecules. As an inhibitor of ALK and Rho kinase, it binds to the active sites of these enzymes, preventing their normal function . This inhibition can lead to downstream effects on gene expression and cellular processes. The compound’s ability to modulate enzyme activity underscores its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-fluoro-2-methoxyaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoro-2-methoxyaniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
4-Bromo-3-fluoro-2-methoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting ALK and Rho kinase suggests that it may affect metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 4-Bromo-3-fluoro-2-methoxyaniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoro-2-methoxyaniline affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.
Propriétés
IUPAC Name |
4-bromo-3-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPCIJTZHLTURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1137869-95-4 | |
| Record name | 4-Bromo-3-fluoro-2-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

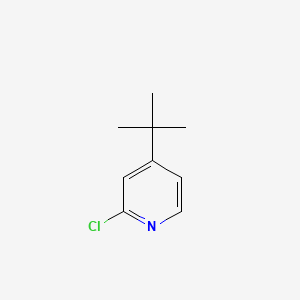


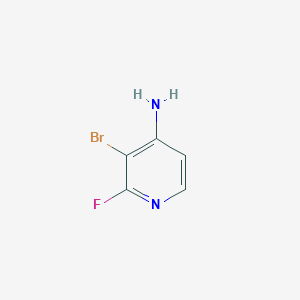
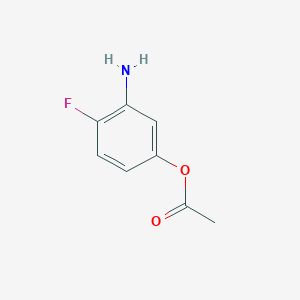
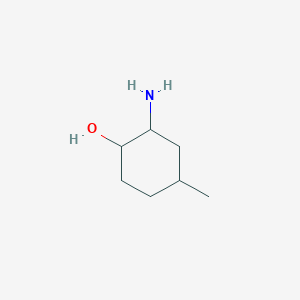

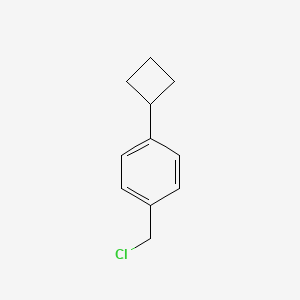
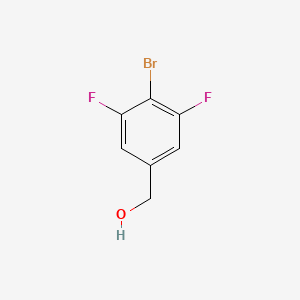

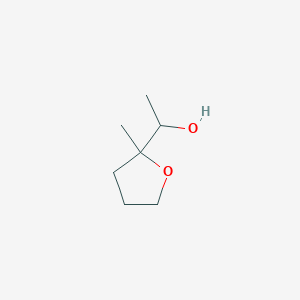

![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)